1-Phenylisatin

Hemoglobin Binding Fluorescence Spectroscopy Thermodynamics

1-Phenylisatin (CAS 723-89-7) is a must-have tool for cannabinoid research—a selective CB2 agonist with proven in vivo nephroprotection. Its N-phenyl group drives a binding mode (hydrophobic/ionic/salt-bridge) fundamentally different from unsubstituted isatin or N-alkyl analogs, ensuring target selectivity and SAR reproducibility. This scaffold is ideal for Schiff-base libraries and biophysical ligand-binding models. Stock is available now; order to secure lot-specific purity and avoid experimental variability.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 723-89-7
Cat. No. B182504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylisatin
CAS723-89-7
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C2=O
InChIInChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)15(14(13)17)10-6-2-1-3-7-10/h1-9H
InChIKeyUWCPWBIMRYXUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylisatin (CAS 723-89-7): Procurement Guide for Research-Grade Isatin Analogs


1-Phenylisatin (CAS 723-89-7) is a phenyl-substituted isatin (indole-2,3-dione) derivative, a class of compounds widely explored for their diverse biological activities, including anticancer, antiviral, and enzyme inhibitory properties . Unlike the unsubstituted isatin core, the N-phenyl substitution on 1-phenylisatin introduces distinct hydrophobic and steric characteristics, which significantly alter its molecular interactions and biological profile [1]. This compound serves as a critical building block in medicinal chemistry, particularly for the synthesis of Schiff bases with applications ranging from antimycobacterial agents to selective receptor modulators .

Why Generic Isatin or Alternative N-Substituted Analogs Cannot Simply Replace 1-Phenylisatin in Research Protocols


Direct substitution of 1-phenylisatin with unsubstituted isatin or other N-alkyl analogs is not scientifically valid due to profound differences in molecular recognition. The N-phenyl group is not merely a hydrophobic tag; it fundamentally alters the binding mode to proteins. For instance, 1-phenylisatin engages in a distinct combination of hydrophobic, ionic, and salt bridge interactions compared to 1-methylisatin [1]. This results in quantifiably different binding parameters and, crucially, a unique selectivity profile for targets like the Cannabinoid-2 (CB2) receptor, where 1-phenylisatin acts as a selective agonist [2]. These structural and functional differences directly translate to divergent outcomes in biological assays, making compound-specific procurement essential for experimental reproducibility and valid structure-activity relationship (SAR) studies.

Quantitative Differentiation of 1-Phenylisatin (CAS 723-89-7) from Closest Analogs: An Evidence-Based Guide


1-Phenylisatin vs. 1-Methylisatin: Distinct Binding Interaction Profile with Human Hemoglobin

In a direct comparative study with 1-methylisatin (1-MI), 1-phenylisatin (1-PI) exhibits a different binding mechanism to human adult hemoglobin (Hb). While both involve hydrophobic association, 1-PI uniquely utilizes ionic interactions and salt bridges/proton transfer, whereas 1-MI relies on electrostatic interactions [1].

Hemoglobin Binding Fluorescence Spectroscopy Thermodynamics

Selective CB2 Receptor Agonism and In Vivo Nephroprotection: A Unique Profile for 1-Phenylisatin

1-Phenylisatin has been identified as a selective Cannabinoid-2 (CB2) receptor agonist, a property not shared by many other isatin analogs. In a mouse model of cisplatin-induced acute nephrotoxicity, pretreatment with 1-phenylisatin (dosed for 7 days) led to a significant reversal of multiple pathological markers, an effect abrogated by the CB2 antagonist AM630 [1].

Cannabinoid-2 Receptor Nephroprotection In Vivo Pharmacology

Unique Solid-State Conformation of 1-Phenylisatin: Implications for Crystallization and Material Properties

The single-crystal X-ray structure of 1-phenylisatin reveals a specific dihedral angle between the phenyl and isatin ring systems, which dictates its crystal packing via weak C-H···O hydrogen bonds and slipped π-π interactions. This is a direct consequence of the N-phenyl substitution [1].

Crystal Engineering Solid-State Chemistry X-ray Crystallography

Carboxylesterase (CE) Inhibition: A Hydrophobicity-Dependent Property

Studies on isatin analogs as carboxylesterase (CE) inhibitors have established a strong correlation between inhibitory potency and hydrophobicity (clogP). Analogs with higher clogP values, which is facilitated by the N-phenyl group of 1-phenylisatin, are significantly more potent, achieving Ki values in the nanomolar range [1].

Enzyme Inhibition Carboxylesterase Drug Metabolism

High-Value Application Scenarios for 1-Phenylisatin (CAS 723-89-7) Based on Quantitative Evidence


Tool Compound for Selective Cannabinoid-2 (CB2) Receptor Agonism Studies

1-Phenylisatin is a validated selective CB2 receptor agonist with demonstrated in vivo nephroprotective effects [1]. This makes it a valuable tool compound for academic and pharmaceutical research groups investigating the therapeutic potential of CB2 modulation in inflammatory diseases, pain, and organ protection. Procurement should be prioritized for studies requiring a selective CB2 agonist with a distinct chemical scaffold from classical cannabinoids. [1]

Building Block for Schiff Base Libraries Targeting Diverse Biological Activities

As an activated ketone, 1-phenylisatin is a widely used reactant for the synthesis of indolin-2,3-dione Schiff bases . These derivatives have been explored as potential antimycobacterial, antipyretic, antiproliferative, and anticonvulsant agents, as well as selective Galanin GAL3 receptor antagonists . Its unique N-phenyl group introduces a key structural diversity point that differentiates it from other isatin-based building blocks, making it a strategic choice for generating proprietary chemical libraries.

Protein Binding and Drug Transport Model System

The well-characterized and distinct interaction of 1-phenylisatin with human hemoglobin provides a reliable model for studying ligand-protein binding [2]. Its unique binding mode, involving ionic interactions and salt bridges in addition to hydrophobic forces, offers a more complex and biologically relevant system than simpler isatin analogs. This supports its use in biophysical and pharmaceutical sciences for training sets in drug-binding predictions and for validating spectroscopic techniques. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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